molecular formula C14H22N2O B13347776 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol

1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13347776
M. Wt: 234.34 g/mol
InChI Key: ZPGTWEBOICJOKK-UHFFFAOYSA-N
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Description

Researchers are advised that the specific properties and research applications for 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol require further experimental characterization. This compound features a cyclohexanol core substituted with a (2-aminobenzyl)amino)methyl group, a structure that combines elements seen in other compounds with documented research interest. For instance, compounds with an aminomethylcyclohexanol motif, such as 1-(Aminomethyl)cyclohexan-1-ol , are known in chemical databases. Furthermore, the 2-aminobenzyl (o-aminobenzyl) group is a common building block in medicinal chemistry, often found in compounds that interact with biological targets; similar structural motifs are present in complex molecules listed in research databases . The presence of both nitrogen and oxygen donor atoms in its structure suggests potential for metal chelation or activity in neurological pathways, analogous to other amino-alcohol classes studied for their biological activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Accurate structural information, including SMILES and InChI keys, should be confirmed via analytical methods prior to use in experimental studies.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[[(2-aminophenyl)methylamino]methyl]cyclohexan-1-ol

InChI

InChI=1S/C14H22N2O/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11,15H2

InChI Key

ZPGTWEBOICJOKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCC2=CC=CC=C2N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of 2-aminobenzylamine with cyclohexanone under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone is reacted with 2-aminobenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon). The reaction is typically carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, more efficient catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives

    Reduction: Formation of cyclohexylamine derivatives

    Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Comparative Data of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Source
1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol C₁₃H₂₀N₂O 220.31 2-Aminobenzylamino-methyl
1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol C₁₃H₁₇F₂NO 241.28 4-Fluorobenzylamino-methyl
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol C₁₂H₂₃NO 197.32 Piperidin-2-ylmethyl
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol C₁₂H₁₉NOS 225.35 Thiophen-2-yl-ethylamino
1-{[(3,4-Difluorophenyl)amino]methyl}cyclohexan-1-ol C₁₃H₁₇F₂NO 241.28 3,4-Difluorophenylaminomethyl
1-((sec-Butylamino)methyl)cyclohexan-1-ol C₁₁H₂₃NO 185.31 sec-Butylaminomethyl

Functional Implications of Substituent Modifications

Aromatic Substitutions

  • The difluoro derivative (C₁₃H₁₇F₂NO) exhibits a higher molecular weight (241.28 g/mol) compared to the parent compound, which may reduce aqueous solubility.

Heterocyclic Modifications

  • Thiophene-containing Analog (4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol ): The sulfur atom in thiophene introduces electron-rich aromaticity, which could influence π-π stacking interactions in biological targets. Molecular weight (225.35 g/mol) is comparable to the parent compound, but the thiophene moiety may confer distinct electronic properties.

Aliphatic Chain Variations

  • Reduced molecular weight (197.32 g/mol) suggests a more compact structure, possibly enhancing membrane permeability.
  • sec-Butylaminomethyl Analog (1-((sec-Butylamino)methyl)cyclohexan-1-ol ): The bulky sec-butyl group may sterically hinder interactions with enzymes or receptors, impacting pharmacological activity.

Biological Activity

1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the context of cancer treatment and epigenetic modulation. This article delves into the synthesis, biological evaluation, and potential mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from the reaction of 2-aminobenzylamine with cyclohexanone derivatives under specific conditions to yield the desired amino alcohol structure. The process often includes purification steps such as recrystallization or chromatography to achieve high purity levels.

Research indicates that this compound exhibits biological activity primarily through its role as an epigenetic modulator. It has been shown to influence histone deacetylase (HDAC) activity, which is crucial for regulating gene expression. In particular, studies have demonstrated that this compound can induce differentiation in various cancer cell lines, suggesting its potential use as a therapeutic agent in oncology.

Case Studies

  • Differentiation Induction in Cancer Cells :
    • A study involving OCI-AML3 and THP1 leukemia cell lines demonstrated that treatment with this compound led to significant morphological changes consistent with cellular differentiation. Flow cytometry analysis revealed increased expression of CD11b, a marker associated with myeloid differentiation, after treatment with the compound at concentrations as low as 2.5 µM
      1
      .
  • HDAC Inhibition :
    • In vitro assays have shown that this compound inhibits HDACs, leading to altered acetylation patterns of histones. This inhibition was quantified using IC50 values derived from dose-response curves, indicating effective modulation of HDAC activity at nanomolar concentrations
      1
      .

Data Tables

Biological Activity Concentration (µM) IC50 (µM) Cell Line
Induction of CD11b expression2.510OCI-AML3
HDAC inhibition100.5THP1

Q & A

Q. What are the key considerations for synthesizing 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclohexanone derivatives. Key steps include:
  • Condensation : Reacting cyclohexanone with 2-aminobenzylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the aminomethyl intermediate.
  • Protection/Deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during functionalization.
  • Purification : Column chromatography or HPLC to isolate the target compound, ensuring removal of unreacted precursors and byproducts.
  • Validation : Confirm purity via NMR (δ 1.2–2.5 ppm for cyclohexane protons; δ 3.0–4.0 ppm for methylene groups) and LC-MS (expected [M+H]⁺ ~277.3 g/mol) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to resolve cyclohexane ring protons (axial/equatorial splitting) and amine/hydroxyl proton exchange signals.
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~3200 cm⁻¹ (O-H stretch), and ~1600 cm⁻¹ (C-N bend) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₅H₂₂N₂O).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. How does the compound interact with biological macromolecules such as enzymes or receptors?

  • Methodological Answer : The dual functional groups (amine and hydroxyl) enable hydrogen bonding and electrostatic interactions. For example:
  • Enzyme Inhibition : The amine group may coordinate with catalytic residues (e.g., aspartic acid in proteases), while the hydroxyl group stabilizes binding via water-mediated interactions.
  • Receptor Binding : Molecular docking studies suggest the cyclohexane ring provides hydrophobic complementarity to receptor pockets. Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar cyclohexanol derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Substituent Positioning : Compare analogs (e.g., 2-[(Heptan-3-yl)amino]cyclohexan-1-ol vs. 2-(Aminomethyl)cyclohexan-1-ol) to assess how methyl/amino group placement affects activity .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability.
  • Purity Verification : Use orthogonal analytical methods (e.g., NMR + LC-MS) to confirm compound integrity .

Q. What computational strategies predict the compound’s reactivity in novel chemical environments?

  • Methodological Answer :
  • DFT Calculations : Model reaction pathways (e.g., oxidation of the hydroxyl group to ketones) using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to predict stability.
  • Docking Simulations : Prioritize synthetic targets by predicting binding affinities to biological targets (e.g., GPCRs) .

Q. What is the impact of stereochemistry on the compound’s pharmacological profile?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution.
  • Activity Comparison : Test enantiomers in vitro (e.g., IC₅₀ assays) to identify stereospecific effects.
  • Crystallography : Resolve crystal structures of enantiomer-protein complexes to map binding mode differences .

Q. How can researchers design derivatives to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :
  • Structural Modifications :
  • Solubility : Introduce polar groups (e.g., sulfonate) on the cyclohexane ring.
  • Metabolic Stability : Replace labile methylene groups with fluorinated analogs.
  • SAR Studies : Compare derivatives in ADME assays (e.g., hepatic microsomal stability) to identify optimal substituents .

Safety and Handling

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid amine/hydroxyl group vapor inhalation.
  • Waste Management : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

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